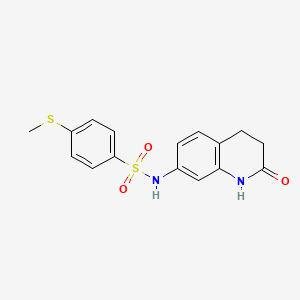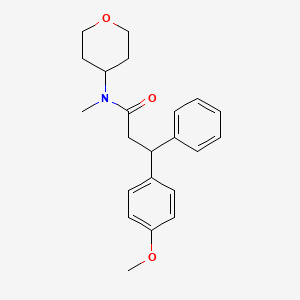![molecular formula C16H19NO3 B5964447 2-{[(4-methoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5964447.png)
2-{[(4-methoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-methoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is also known as Meldrum's acid derivative and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-{[(4-methoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in cancer cell proliferation and inflammation. Additionally, it has been suggested that 2-{[(4-methoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione may act by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 2-{[(4-methoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and disrupt bacterial cell membranes. Additionally, 2-{[(4-methoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been shown to have low toxicity in normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[(4-methoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione in lab experiments is its low toxicity in normal cells and tissues. This allows for higher concentrations of the compound to be used in experiments without causing harm to the cells or tissues being studied. Additionally, this compound has been shown to have high purity and yield when synthesized using the appropriate method.
One limitation of using 2-{[(4-methoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or tissues in aqueous solutions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 2-{[(4-methoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione. One potential direction is the development of more efficient synthesis methods that yield higher purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Future studies could also focus on the development of novel derivatives of 2-{[(4-methoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione with improved solubility and potency. Finally, further studies are needed to fully understand the potential of this compound as an antimicrobial agent and its potential to combat antibiotic-resistant bacterial strains.
Conclusion:
2-{[(4-methoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been studied for its potential as an antitumor, anti-inflammatory, and antimicrobial agent. While the mechanism of action of this compound is not fully understood, it has been shown to have various biochemical and physiological effects. Further studies are needed to fully understand the potential of this compound as a therapeutic agent and its future applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-{[(4-methoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione can be achieved through various methods. One of the most common methods is the reaction of Meldrum's acid with 4-methoxyaniline in the presence of a catalyst. This reaction yields the desired product with high purity and yield. Other methods include the reaction of Meldrum's acid with various substituted anilines.
Applications De Recherche Scientifique
2-{[(4-methoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been studied for its potential as a therapeutic agent. It has been shown to have antitumor activity in various cancer cell lines, including breast, colon, and lung cancer. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 2-{[(4-methoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been studied for its potential as an antimicrobial agent, as it has been shown to have activity against various bacterial strains.
Propriétés
IUPAC Name |
3-hydroxy-2-[(4-methoxyphenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(2)8-14(18)13(15(19)9-16)10-17-11-4-6-12(20-3)7-5-11/h4-7,10,18H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTOMVAYTOVQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701153051 |
Source


|
| Record name | 2-[[(4-Methoxyphenyl)amino]methylene]-5,5-dimethyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62370-46-1 |
Source


|
| Record name | 2-[[(4-Methoxyphenyl)amino]methylene]-5,5-dimethyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-butyryl-3-[(2-hydroxyethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5964379.png)
![2-(3,3-dimethylbutanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5964380.png)
![N-(2-hydroxy-2-phenylethyl)-N-methyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5964388.png)
![4-(4-ethoxybenzyl)-3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2-piperazinone](/img/structure/B5964396.png)

![N-[2-(4-phenyl-1-piperidinyl)ethyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5964414.png)
![3-benzyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2-piperazinone](/img/structure/B5964419.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5964424.png)

![1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5964435.png)
![3-(1,3-benzodioxol-5-yl)-5-(spiro[2.4]hept-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5964441.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propoxybenzohydrazide](/img/structure/B5964451.png)
![ethyl 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B5964453.png)